Cas no 1249058-42-1 (1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol)

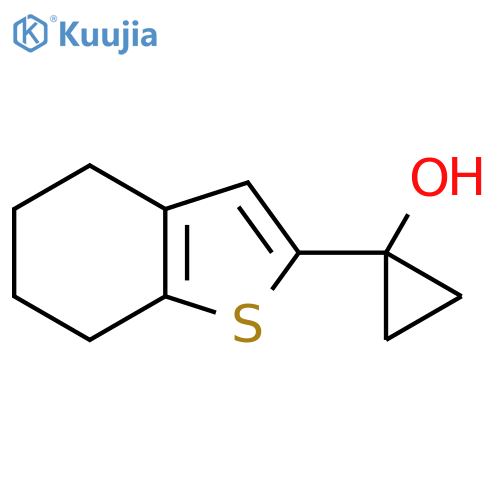

1249058-42-1 structure

商品名:1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol

- EN300-1850018

- AKOS011962616

- 1249058-42-1

-

- インチ: 1S/C11H14OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h7,12H,1-6H2

- InChIKey: MKOXJXYWSYWFRK-UHFFFAOYSA-N

- ほほえんだ: S1C2CCCCC=2C=C1C1(CC1)O

計算された属性

- せいみつぶんしりょう: 194.07653624g/mol

- どういたいしつりょう: 194.07653624g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 48.5Ų

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850018-0.5g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-5g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-2.5g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-5.0g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 5g |

$4102.0 | 2023-06-01 | ||

| Enamine | EN300-1850018-0.1g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-10g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-10.0g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 10g |

$6082.0 | 2023-06-01 | ||

| Enamine | EN300-1850018-0.05g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-0.25g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1850018-1g |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol |

1249058-42-1 | 1g |

$1129.0 | 2023-09-19 |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

1249058-42-1 (1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropan-1-ol) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量